molecular formula C21H25N3O5S B6062128 ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate

ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate

Cat. No. B6062128
M. Wt: 431.5 g/mol
InChI Key: XCTWOLFSDMEDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate is a chemical compound that has gained attention in the scientific research community due to its potential application as a drug candidate. This compound is also known as MPAP and has been studied for its ability to inhibit the activity of a specific enzyme, phosphodiesterase 10A (PDE10A).

Mechanism of Action

MPAP is a selective inhibitor of PDE10A, which is a member of the PDE family of enzymes that are involved in the regulation of cAMP and cGMP levels. PDE10A is highly expressed in the striatum, where it plays a role in the regulation of dopamine signaling. Inhibition of PDE10A by MPAP leads to an increase in cAMP and cGMP levels, which in turn leads to an increase in dopamine signaling. This increase in dopamine signaling has been linked to improvements in motor function, cognitive function, and mood.
Biochemical and physiological effects:
MPAP has been shown to have a number of biochemical and physiological effects in preclinical studies. Inhibition of PDE10A by MPAP leads to an increase in cAMP and cGMP levels, which has been linked to improvements in motor function, cognitive function, and mood. MPAP has also been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively.

Advantages and Limitations for Lab Experiments

One advantage of using MPAP in lab experiments is its selectivity for PDE10A. This allows researchers to specifically target the activity of this enzyme without affecting other PDEs. However, one limitation of using MPAP in lab experiments is its poor solubility in water, which can make it difficult to administer to animals or to use in in vitro assays.

Future Directions

There are a number of future directions for research on MPAP. One area of interest is the potential application of MPAP as a treatment for Huntington's disease, a neurodegenerative disorder that is characterized by motor dysfunction, cognitive impairment, and psychiatric symptoms. Another area of interest is the use of MPAP as a tool to study the role of PDE10A in the regulation of dopamine signaling and its involvement in various neurological disorders. Additionally, further research is needed to optimize the synthesis of MPAP and to develop more efficient methods for its administration in animal models.
In conclusion, MPAP is a promising chemical compound that has gained attention in the scientific research community due to its potential application as a drug candidate. Its selectivity for PDE10A and its ability to increase cAMP and cGMP levels make it a promising candidate for the treatment of various neurological disorders. Further research is needed to optimize its synthesis, develop more efficient methods for its administration, and explore its potential therapeutic applications.

Synthesis Methods

The synthesis of MPAP involves the reaction of ethyl 4-(4-aminobenzoyl)-1-piperazinecarboxylate with methyl phenylsulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. This synthesis method has been described in detail in a published research article (Kehler et al., 2005).

Scientific Research Applications

MPAP has been studied extensively for its potential application as a drug candidate for the treatment of various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. PDE10A is highly expressed in the striatum, a brain region that is involved in the regulation of motor function and reward processing. Inhibition of PDE10A has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the brain. This increase in cAMP and cGMP levels has been linked to improvements in motor function, cognitive function, and mood.

properties

IUPAC Name

ethyl 4-[4-[benzenesulfonyl(methyl)amino]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-3-29-21(26)24-15-13-23(14-16-24)20(25)17-9-11-18(12-10-17)22(2)30(27,28)19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTWOLFSDMEDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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